molecular formula C12H9FO B13569210 2-(4-Fluorophenyl)-5-vinylfuran

2-(4-Fluorophenyl)-5-vinylfuran

Cat. No.: B13569210
M. Wt: 188.20 g/mol
InChI Key: YUPYWZIMJALZMV-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-vinylfuran is a fluorinated furan derivative characterized by a furan ring substituted at the 2-position with a 4-fluorophenyl group and at the 5-position with a vinyl group.

Properties

Molecular Formula

C12H9FO

Molecular Weight

188.20 g/mol

IUPAC Name

2-ethenyl-5-(4-fluorophenyl)furan

InChI

InChI=1S/C12H9FO/c1-2-11-7-8-12(14-11)9-3-5-10(13)6-4-9/h2-8H,1H2

InChI Key

YUPYWZIMJALZMV-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(O1)C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-5-vinylfuran typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Bromine, chlorinating agents.

Major Products:

    Oxidation: Furanones.

    Reduction: 2-(4-Fluorophenyl)-5-ethylfuran.

    Substitution: Halogenated furans.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-vinylfuran involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor proteins, modulating their activity. The furan ring and the fluorophenyl group contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furan Derivatives

2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (Thiophene Analog)
  • Structure : Replaces the furan oxygen with sulfur and substitutes the vinyl group with a bulky [(5-iodo-2-methylphenyl)methyl] moiety.
  • Properties : Increased molecular weight (MW: ~428.3 g/mol) and lipophilicity due to iodine and methyl groups. The sulfur atom enhances stability against oxidation compared to furans .
  • Applications : Used as an intermediate in pharmaceuticals (e.g., canagliflozin synthesis) .
(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one
  • Structure : Contains a lactone ring fused to the furan, with a fluoromethylidene group at position 5 and a phenyl group at position 3.
  • Properties :
    • MW: 190.17 g/mol; Density: 1.379 g/cm³; Boiling Point: 292°C.
    • The electron-withdrawing fluorine and conjugated lactone system likely enhance reactivity in cycloaddition reactions .

Benzofuran Derivatives

2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran
  • Structure : Benzofuran core with 4-fluorophenyl, phenyl, and methylsulfinyl substituents.
  • Properties :
    • Sulfinyl group introduces polarity and hydrogen-bonding capacity, improving solubility in polar solvents.
    • Pharmacological Activity: Demonstrates antifungal, antitumor, and antimicrobial properties due to the benzofuran scaffold’s ability to interact with biological targets .
5-Chloro-2-(4-fluorophenyl)-7-methyl-3-methylsulfinyl-1-benzofuran
  • Structure : Chlorine and methyl groups added to the benzofuran core.
  • Structural studies highlight planar benzofuran rings, facilitating π-π stacking in crystal lattices .

Pyridine-Based Analog

2-(4-Fluorophenyl)-5-methylpyridine
  • Structure : Pyridine ring replaces furan, with 4-fluorophenyl and methyl groups.
  • Properties :
    • MW: 187.21 g/mol; Melting Point: 58–59°C; pKa: 4.80.
    • Applications: Serves as a ligand in Ir(III) photocatalysts due to pyridine’s strong coordination capability .

Data Table: Key Properties of Compared Compounds

Compound Name Core Structure Molecular Formula MW (g/mol) Key Physical/Chemical Properties Applications/Activity References
2-(4-Fluorophenyl)-5-vinylfuran Furan C₁₁H₉FO 176.19* High reactivity (vinyl group) Synthetic intermediate (inferred)
2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene Thiophene C₁₉H₁₅FIS 428.3 Lipophilic, oxidation-resistant Pharmaceutical intermediate
(5Z)-5-(Fluoromethylidene)-4-phenylfuran-2-one Furan-lactone C₁₁H₇FO₂ 190.17 High boiling point (292°C) Cycloaddition reactions
2-(4-Fluorophenyl)-3-methylsulfinyl-5-phenyl-1-benzofuran Benzofuran C₂₂H₁₅FO₂S 374.41 Polar, bioactive Antifungal, antitumor
2-(4-Fluorophenyl)-5-methylpyridine Pyridine C₁₂H₁₀FN 187.21 Low pKa (4.80), coordination capability Photocatalyst ligand

*Theoretical calculation based on similar compounds.

Research Findings and Implications

  • Electronic Effects : Fluorine substitution at the phenyl ring enhances electron-withdrawing properties, stabilizing intermediates in synthetic pathways (e.g., in EgtE enzyme studies ).
  • Bioactivity Trends : Benzofuran derivatives exhibit broader pharmacological activities (e.g., antimicrobial, antitumor) compared to furans or pyridines, likely due to their planar, conjugated systems .
  • Structural Flexibility : The vinyl group in this compound offers versatility for polymerization or functionalization, distinguishing it from rigid analogs like pyridines or thiophenes .

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